(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone
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Overview
Description
The compound (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-3-yl)methanone is a complex organic molecule that features a bipiperidine core linked to a fluorophenoxy group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-3-yl)methanone typically involves multiple steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from piperidine derivatives.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic aromatic substitution, where a fluorine atom on a phenol derivative is replaced by a nucleophile.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.
Purification Processes: Implementing purification techniques such as recrystallization, chromatography, and distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its interactions with neurotransmitter receptors and enzymes suggest it could be useful in treating conditions such as depression, anxiety, and schizophrenia.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-3-yl)methanone involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The fluorophenoxy group enhances its binding affinity, while the bipiperidine core provides structural stability. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(4-(2-Fluorophenoxy)-piperidin-1-yl)(furan-3-yl)methanone: Lacks the bipiperidine core, potentially reducing its binding affinity and stability.
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophene-3-yl)methanone: Substitutes the furan ring with a thiophene ring, which may alter its electronic properties and reactivity.
Uniqueness
The uniqueness of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-3-yl)methanone lies in its combination of structural features that confer high binding affinity, stability, and reactivity. This makes it a versatile compound for various scientific and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields, leading to new discoveries and innovations.
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c22-19-3-1-2-4-20(19)27-18-7-12-23(13-8-18)17-5-10-24(11-6-17)21(25)16-9-14-26-15-16/h1-4,9,14-15,17-18H,5-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYMWQXCJFBTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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